molecular formula C12H13NO8 B2362099 Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate CAS No. 83785-12-0

Dimethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate

Cat. No.: B2362099
CAS No.: 83785-12-0
M. Wt: 299.235
InChI Key: VKSRMFSVFZGLSP-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is a chemical compound with the molecular formula C12H13NO8. It is known for its unique structure, which includes a nitro group and two ester groups. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate typically involves the reaction of 2-nitro-1,4-phenylenediol with dimethyl oxalate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis, releasing active intermediates. These interactions can affect various biochemical pathways, making the compound useful in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,2’-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly valuable in redox chemistry and related applications .

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethoxy)-3-nitrophenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO8/c1-18-11(14)6-20-8-3-4-10(9(5-8)13(16)17)21-7-12(15)19-2/h3-5H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSRMFSVFZGLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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